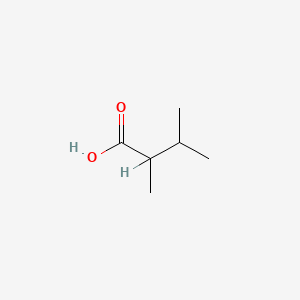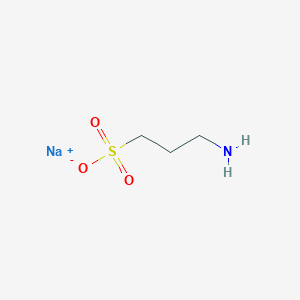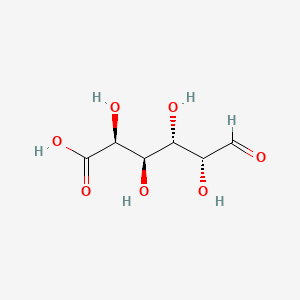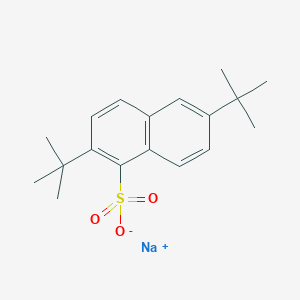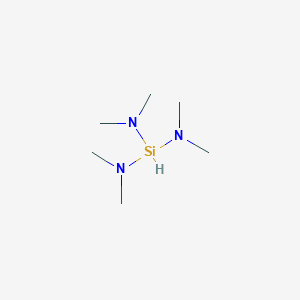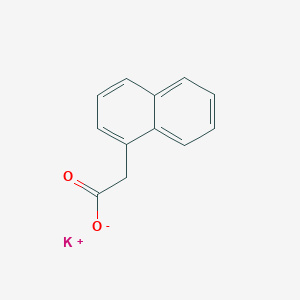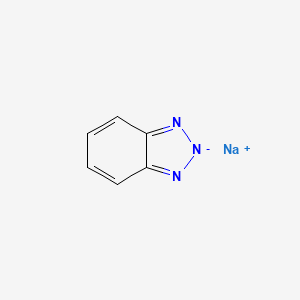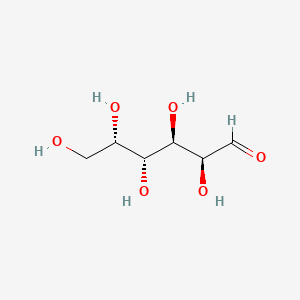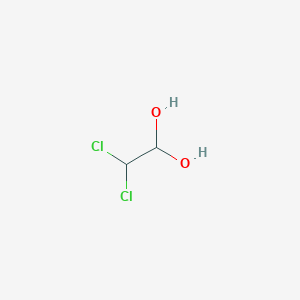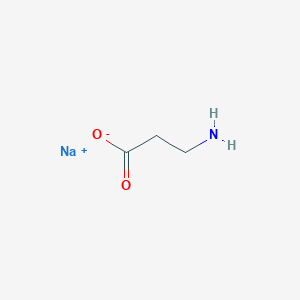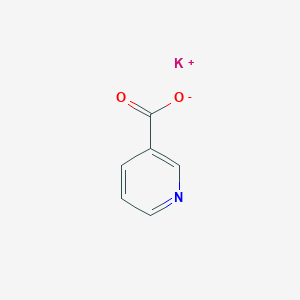
potassium;pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium pyridine-3-carboxylate can be synthesized through the neutralization of pyridine-3-carboxylic acid with potassium hydroxide. The reaction typically involves dissolving pyridine-3-carboxylic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.
Industrial Production Methods: In industrial settings, the production of potassium pyridine-3-carboxylate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-carboxaldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-carboxaldehyde.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Potassium pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential role in metabolic pathways and as a vitamin precursor.
Medicine: Potassium pyridine-3-carboxylate is investigated for its potential therapeutic effects, including its role in treating conditions related to niacin deficiency.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of potassium pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be converted to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions and energy metabolism. The conversion process involves several enzymatic steps, including the action of nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT).
Comparaison Avec Des Composés Similaires
Potassium pyridine-3-carboxylate can be compared with other similar compounds, such as:
Sodium pyridine-3-carboxylate: Similar in structure but with sodium as the counterion.
Pyridine-3-carboxylic acid: The free acid form of the compound.
Pyridine-3-carboxaldehyde: The aldehyde derivative of pyridine-3-carboxylate.
Uniqueness: Potassium pyridine-3-carboxylate is unique due to its specific ionic form, which can influence its solubility, reactivity, and biological activity. The presence of potassium as the counterion can also affect the compound’s interactions with other molecules and its overall stability.
Propriétés
IUPAC Name |
potassium;pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVUZYEOJQHNJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
